molecular formula C22H28N4O3 B12111917 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12111917
M. Wt: 396.5 g/mol
InChI Key: NELPOGLABPWWAO-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Piperazine Moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the quinazolinone core or the piperazine ring.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, compounds in the quinazolinone class are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They might be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings but different aromatic groups.

Uniqueness

The uniqueness of 7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which can impart unique biological and chemical properties

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H28N4O3/c1-14-21-18(24-22(23-14)26-9-7-25(2)8-10-26)11-15(12-19(21)27)17-6-5-16(28-3)13-20(17)29-4/h5-6,13,15H,7-12H2,1-4H3

InChI Key

NELPOGLABPWWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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